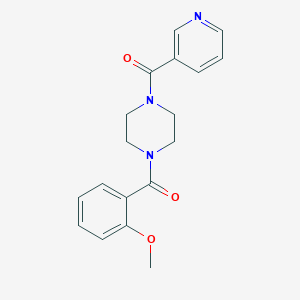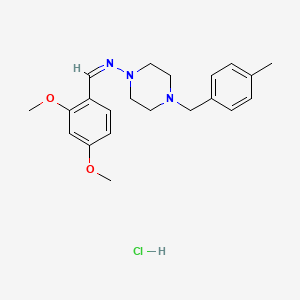![molecular formula C17H22N2O4S B5551433 2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)
2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related spiro compounds involves stereocontrolled preparations and demonstrates the versatility of certain precursors in creating complex molecular architectures. Techniques such as acid-promoted rearrangements of allylic ketals and reactions involving bromoepoxide as a chiral building block have been employed to construct similar spirocyclic structures. For example, the stereocontrolled preparation of 3-acyltetrahydrofurans showcases a method that might be analogous or adaptable for synthesizing the mentioned compound (Overman & Rishton, 2003).
Molecular Structure Analysis
Research on similar compounds, such as various diazaspiro[4.5]decanes, provides insights into the molecular structure of spiro compounds. Studies on their crystal structure and stereochemistry shed light on the spatial arrangement and the impact of different substituents on the molecule's overall geometry. The enhanced reactivity observed in certain spirocyclic compounds under specific conditions hints at the structural intricacies that govern their chemical behavior (Rashevskii et al., 2020).
Aplicaciones Científicas De Investigación
Supramolecular Arrangements and Crystallography
Research on cyclohexane-5-spirohydantoin derivatives, which share structural similarities with the specified compound, highlights the importance of substituents on the cyclohexane ring in determining supramolecular arrangements. The study by Graus et al. (2010) reveals that these arrangements are influenced by the presence of hydrogen bonds and the type of substituents, which can lead to different types of structures, such as dimers and ribbons, based on the interactions between hydantoin rings (Graus et al., 2010).
Synthesis of Spiro Heterocycles
Another investigation delves into the efficient synthesis of nitrogen-containing spiro heterocycles through a [5 + 1] double Michael addition reaction. This research by Aggarwal et al. (2014) emphasizes the role of active methylene compounds in synthesizing diazaspiro compounds, showcasing the versatility and potential of these structures in various applications (Aggarwal et al., 2014).
Conformational Analysis of Spirolactams
Fernandez et al. (2002) focused on the synthesis and conformational analysis of spirolactams as pseudopeptides. Their work demonstrates the potential of these compounds as constrained surrogates for dipeptides, offering insights into their applications in peptide synthesis and the development of mimetics for biological studies (Fernandez et al., 2002).
Configuration Assignment of Spiro Decanes
The study by Guerrero-Alvarez et al. (2004) on 1,4-diazaspiro[4.5]decanes and related compounds provides critical information on the assignment of relative configurations using NMR techniques. This research aids in the structural elucidation of spiro compounds, essential for understanding their chemical behavior and potential applications (Guerrero-Alvarez et al., 2004).
Crystal Structure Analysis
The work on 3'-aminocyclohexanespiro-5'-hydantoinphenylboronic acid by Shivachev et al. (2006) provides insights into the crystal structure of a compound within this chemical family. The study demonstrates how molecules are held together by various intermolecular interactions, contributing to the understanding of the structural aspects of spiro compounds (Shivachev et al., 2006).
Propiedades
IUPAC Name |
2-acetyl-8-(3-methylthiophene-2-carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11-3-8-24-14(11)15(21)18-6-4-17(5-7-18)9-13(16(22)23)19(10-17)12(2)20/h3,8,13H,4-7,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFWBFAGPNUVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC3(CC2)CC(N(C3)C(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)
![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)
![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
